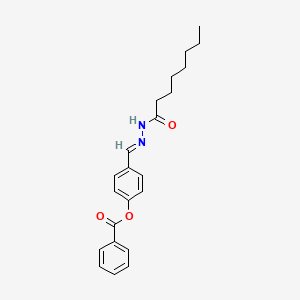
(E)-4-((2-octanoylhydrazono)methyl)phenyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-((2-octanoylhydrazono)methyl)phenyl benzoate is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with an adjacent nitrogen atom bonded to a hydrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-((2-octanoylhydrazono)methyl)phenyl benzoate typically involves the condensation reaction between 4-formylbenzoic acid and 2-octanoylhydrazine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. The reaction can be represented as follows:
4-formylbenzoic acid+2-octanoylhydrazine→(E)-4-((2-octanoylhydrazono)methyl)phenyl benzoate
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-4-((2-octanoylhydrazono)methyl)phenyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the phenyl ring would yield nitro derivatives, while reduction of the hydrazone group would yield amine derivatives.
Scientific Research Applications
(E)-4-((2-octanoylhydrazono)methyl)phenyl benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of (E)-4-((2-octanoylhydrazono)methyl)phenyl benzoate involves its interaction with specific molecular targets. The hydrazone group can form reversible covalent bonds with biological macromolecules, such as proteins and nucleic acids. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects. The compound may also interfere with cellular signaling pathways, contributing to its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
- (E)-4-((2-butanoylhydrazono)methyl)phenyl benzoate
- (E)-4-((2-hexanoylhydrazono)methyl)phenyl benzoate
- (E)-4-((2-decanoylhydrazono)methyl)phenyl benzoate
Uniqueness
(E)-4-((2-octanoylhydrazono)methyl)phenyl benzoate is unique due to its specific hydrazone linkage and the presence of the octanoyl group. This structural feature imparts distinct physicochemical properties and biological activities compared to other similar compounds. The length of the alkyl chain in the octanoyl group can influence the compound’s solubility, stability, and interaction with biological targets.
Properties
Molecular Formula |
C22H26N2O3 |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
[4-[(E)-(octanoylhydrazinylidene)methyl]phenyl] benzoate |
InChI |
InChI=1S/C22H26N2O3/c1-2-3-4-5-9-12-21(25)24-23-17-18-13-15-20(16-14-18)27-22(26)19-10-7-6-8-11-19/h6-8,10-11,13-17H,2-5,9,12H2,1H3,(H,24,25)/b23-17+ |
InChI Key |
MXGVSWCZCYBUIJ-HAVVHWLPSA-N |
Isomeric SMILES |
CCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCCCCCCC(=O)NN=CC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(morpholin-4-yl)-2-oxoethyl]-6-phenylpyridazin-3(2H)-one](/img/structure/B14876525.png)
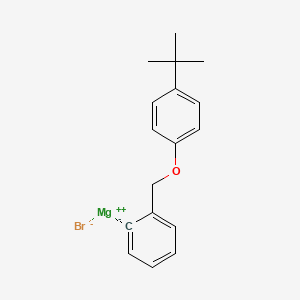

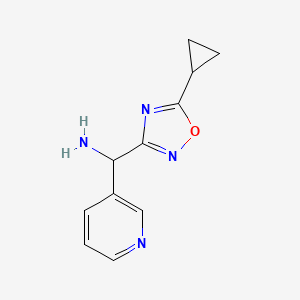
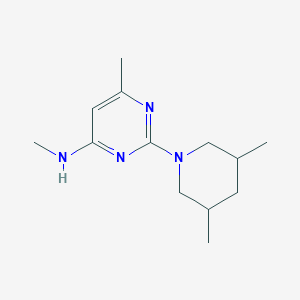
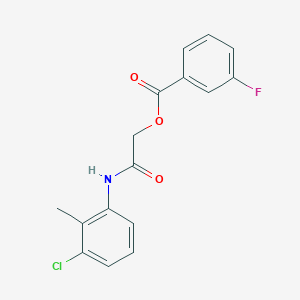

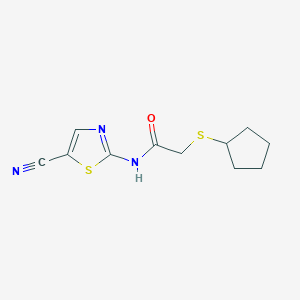
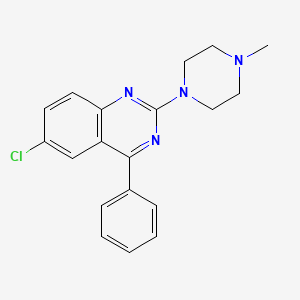

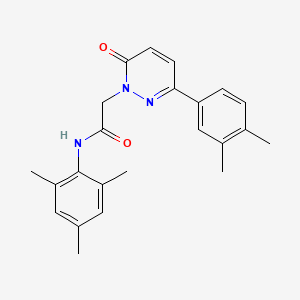
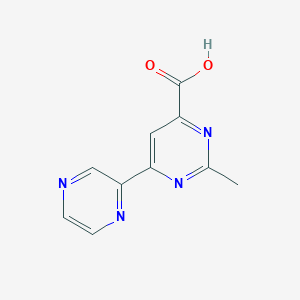
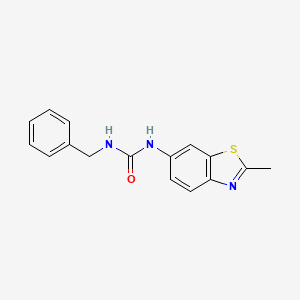
![3-((4-Chlorobenzyl)thio)-9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14876606.png)
